molecular formula C5H10N2O2 B1221510 N-Nitroso-3-hydroxypiperidine CAS No. 55556-85-9

N-Nitroso-3-hydroxypiperidine

Cat. No. B1221510
CAS RN: 55556-85-9
M. Wt: 130.15 g/mol
InChI Key: QCVPQZJTIBYSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-nitroso compounds typically involves the nitrosation of secondary amines. In a study on the kinetics of nitrosation of 2-hydroxyethylpiperidine, a compound structurally related to N-Nitroso-3-hydroxypiperidine, it was found that the reaction rate is first order with respect to nitrite and amine, and is independent of acidity. This process likely involves the formation of an alkyl nitrite intermediate, followed by a proton loss and an internal nitroso group transfer to yield the N-nitroso compound (Magro et al., 2001).

Molecular Structure Analysis

The molecular structure and vibrational assignments of related nitroso compounds have been investigated using density functional theory (DFT). For example, a study on 3-hydroxy-6-methyl-2-nitropyridine, a molecule with some similarity to N-Nitroso-3-hydroxypiperidine, employed DFT to optimize the molecular structure and investigate the vibrational modes. This analysis provides insights into the molecular stability, bond strength, and electron density distribution, which are crucial for understanding the reactivity and properties of N-Nitroso-3-hydroxypiperidine (Karnan, Balachandran, & Murugan, 2012).

Chemical Reactions and Properties

The reactivity of N-nitroso compounds is highlighted by their involvement in various chemical reactions, such as the nitroso Diels-Alder (NDA) reaction, which is an efficient method for synthesizing oxazines and amino-hydroxy-ene derivatives. This showcases the potential of N-Nitroso-3-hydroxypiperidine to participate in complex chemical transformations, contributing to its significance in synthetic chemistry (Maji & Yamamoto, 2015).

Physical Properties Analysis

The physical properties of N-nitroso compounds, such as solubility and stability, are influenced by their molecular structure and environmental conditions. For instance, N-Nitroso derivatives of certain drugs exhibited varying solubilities and stabilities, which are essential parameters for understanding the behavior of N-Nitroso-3-hydroxypiperidine in different environments (Gold & Mirvish, 1977).

Chemical Properties Analysis

The chemical properties of N-Nitroso-3-hydroxypiperidine can be inferred from studies on similar compounds. For example, the oxidation of N-nitrosopiperidine, a related compound, yielded N-nitroso-4-piperidone and N-nitroso-4-hydroxypiperidine as major products, demonstrating the potential oxidative pathways and metabolites of N-Nitroso-3-hydroxypiperidine (Rayman & Challis, 1975).

Scientific Research Applications

  • Chemical Transformations and Synthesis:

    • N-Nitroso compounds, including N-Nitroso-3-hydroxypiperidine derivatives, are used in the synthesis of chiral 1,2-oxazinanes and isoxazolidines, which are valuable in the development of biologically potent and synthetically versatile heterocycles (Ramakrishna, Ramaraju, & Baidya, 2018).
    • The compound is also involved in the catalytic enantioselective Nitroso Diels-Alder Reaction, which is a strategy for synthesizing various important chemical structures (Maji & Yamamoto, 2015).
  • Kinetics and Mechanism Studies:

    • The disproportionation of cyclic nitroxyl radicals in acid solutions, which is key to the chemistry of compounds like N-Nitroso-3-hydroxypiperidine, has been studied to understand their reaction mechanisms and kinetics (Sen' & Golubev, 2009).
  • Biomedical Applications:

    • Research on nitroxyl-releasing compounds, including those derived from N-Nitroso-3-hydroxypiperidine, focuses on their diverse biological profiles and potential therapeutic applications (Dumond & King, 2011).
  • Novel Drug Development:

    • The 3-Hydroxypiperidine skeleton, a part of N-Nitroso-3-hydroxypiperidine, is a key element in the synthesis of many bioactive compounds and natural products, thus playing a significant role in drug development (Wijdeven, Willemsen, & Rutjes, 2010).
  • Imaging and Diagnostics:

    • Nitroxide radicals like TEMPO, derived from N-Nitroso-3-hydroxypiperidine, are used as contrast agents for magnetic resonance imaging (MRI) and have potential as multifunctional nanoprobes for dual-modality imaging (Chen et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-nitrosopiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVPQZJTIBYSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875580
Record name N-Nitroso-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000225 [mmHg]
Record name N-Nitroso-3-hydroxypiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21290
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Nitroso-3-hydroxypiperidine

CAS RN

55556-85-9
Record name 1-Nitroso-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55556-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-3-hydroxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitroso-3-hydroxypiperidine
Reactant of Route 2
N-Nitroso-3-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
N-Nitroso-3-hydroxypiperidine
Reactant of Route 4
N-Nitroso-3-hydroxypiperidine
Reactant of Route 5
N-Nitroso-3-hydroxypiperidine
Reactant of Route 6
N-Nitroso-3-hydroxypiperidine

Citations

For This Compound
5
Citations
M Nakamura, Y Horiguchi… - IARC Scientific …, 1984 - europepmc.org
… (about 1.93%), N-nitroso-3-hydroxypiperidine (about 0.02%), … , the yields of N-nitroso-3-hydroxypiperidine and N-nitroso-4-… In contrast with the yields of N-nitroso-3-hydroxypiperidine …
Number of citations: 7 europepmc.org
JI Gray, ME Collins, LF Russell - Canadian Institute of Food Science and …, 1977 - Elsevier
… The fragmentation patterns of N-nitroso-3-hydroxypiperidine and N-nitroso-4-hydroxypiperidine were similar, both showing peaks at m/e 130 (M + ), m/e 113 (corresponding to loss of …
Number of citations: 12 www.sciencedirect.com
JRL Smith, MW Nee, JB Noar, TC Bruice - Journal of the Chemical …, 1984 - pubs.rsc.org
… and N-nitroso-3-hydroxypiperidine were prepared by nitrosation of the parent amine or its hydrochloride by the method of Pensabene et ~71.~~ The N-nitroso-4-piperidone, purified by …
Number of citations: 32 pubs.rsc.org
Y Li, SS Hecht - International journal of molecular sciences, 2022 - mdpi.com
… N-Nitroso-3-hydroxypiperidine 218 and N-nitroso-4-hydroxypiperidine 219 were minor products compared to 5-hydroxypentanal 214 in studies with guinea pig liver microsomes [280]. …
Number of citations: 49 www.mdpi.com
AD DRINKWINE, JL SPIGARELLI - j. Soc. Cosmet. Chem, 1985 - Citeseer
A method for the analysis of N-nitrosodiethanolamine using high performance liquid chromatography with thermal energy analyzer detection (HPLC-TEA) is presented. Under the …
Number of citations: 3 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.